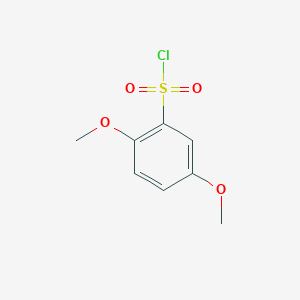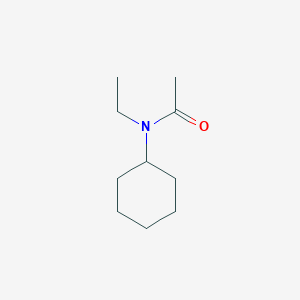
N-Cyclohexyl-N-ethylacetamide
Vue d'ensemble
Description
N-Cyclohexyl-N-ethylacetamide (CEAA) is a chemical compound that has gained significant attention in scientific research due to its various properties and potential applications. CEAA is a white crystalline solid that is soluble in organic solvents and has a melting point of approximately 86-88°C. It is a derivative of acetamide and is often used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of N-Cyclohexyl-N-ethylacetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. In particular, N-Cyclohexyl-N-ethylacetamide has been shown to enhance the activity of GABA, an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability.
Effets Biochimiques Et Physiologiques
N-Cyclohexyl-N-ethylacetamide has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to reduce pain and inflammation, as well as to exhibit anticonvulsant properties. Additionally, N-Cyclohexyl-N-ethylacetamide has been shown to have a protective effect on the liver and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-Cyclohexyl-N-ethylacetamide is its relatively low toxicity, which makes it a safe compound to work with in laboratory settings. Additionally, its solubility in organic solvents and its ease of synthesis make it a convenient reagent for organic chemists. However, one limitation of N-Cyclohexyl-N-ethylacetamide is its relatively low potency, which may limit its usefulness in certain applications.
Orientations Futures
There are several potential future directions for research on N-Cyclohexyl-N-ethylacetamide. One area of interest is in the development of new drugs based on the structure of N-Cyclohexyl-N-ethylacetamide. Additionally, further studies are needed to fully elucidate the mechanism of action of N-Cyclohexyl-N-ethylacetamide and to better understand its effects on the central nervous system. Finally, research is needed to determine the full range of potential applications for N-Cyclohexyl-N-ethylacetamide in fields such as medicine, agriculture, and materials science.
Applications De Recherche Scientifique
N-Cyclohexyl-N-ethylacetamide has been extensively studied for its potential applications in various fields of science. One of the primary areas of research is in the development of new drugs. N-Cyclohexyl-N-ethylacetamide has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new pharmaceuticals.
Propriétés
Numéro CAS |
1128-34-3 |
|---|---|
Nom du produit |
N-Cyclohexyl-N-ethylacetamide |
Formule moléculaire |
C10H19NO |
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
N-cyclohexyl-N-ethylacetamide |
InChI |
InChI=1S/C10H19NO/c1-3-11(9(2)12)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3 |
Clé InChI |
QOFZICTWQWJEKJ-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)C(=O)C |
SMILES canonique |
CCN(C1CCCCC1)C(=O)C |
Synonymes |
N-Cyclohexyl-N-ethylacetamide |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


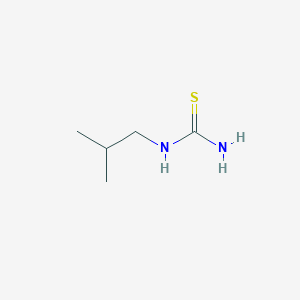

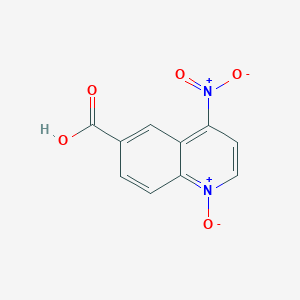
![2,3-Bis[(trimethylsilyl)oxy]propyl stearate](/img/structure/B75175.png)
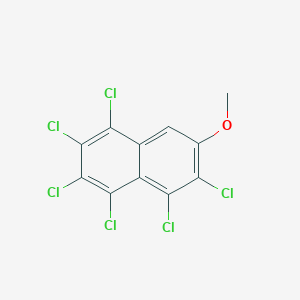
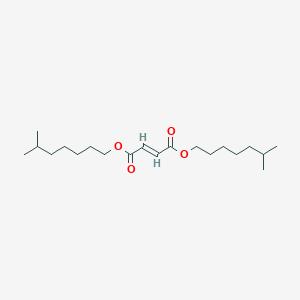
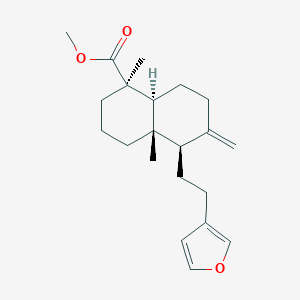
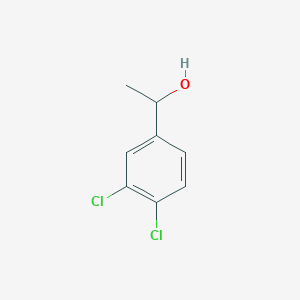
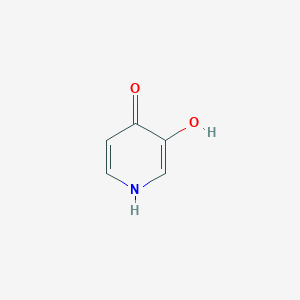
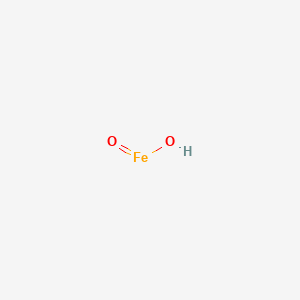
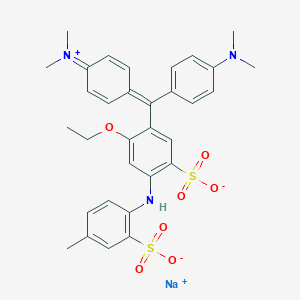
![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)
